2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid
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Overview
Description
2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino, nitro, and fluorophenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the amino, nitro, and fluorophenyl groups through various substitution reactions. The final step involves the attachment of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-Amino(3-fluorophenyl)acetic acid .
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.
Uniqueness
2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11FN6O4 |
---|---|
Molecular Weight |
322.25 g/mol |
IUPAC Name |
2-[[4-amino-6-(3-fluoroanilino)-5-nitropyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H11FN6O4/c13-6-2-1-3-7(4-6)16-11-9(19(22)23)10(14)17-12(18-11)15-5-8(20)21/h1-4H,5H2,(H,20,21)(H4,14,15,16,17,18) |
InChI Key |
ARPIUXSDIAWUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |
Origin of Product |
United States |
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